2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid
Description
2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid is a pyrimidine-based carboxylic acid derivative characterized by a cyclopropyl substituent at position 4 and a trifluoromethyl group at position 6 of the pyrimidine ring. The acetic acid moiety is linked via an ether (-O-) bond at position 2. This compound’s molecular formula is C₁₀H₉F₃N₂O₃, with a molecular weight of ~262.18 g/mol.
Structure
3D Structure
Properties
IUPAC Name |
2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)7-3-6(5-1-2-5)14-9(15-7)18-4-8(16)17/h3,5H,1-2,4H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLIMAUPCNVIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)OCC(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401162679 | |
| Record name | 2-[[4-Cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695191-60-7 | |
| Record name | 2-[[4-Cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695191-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-Cyclopropyl-6-(trifluoromethyl)-2-pyrimidinyl]oxy]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401162679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid is a compound of interest due to its potential biological activities, particularly in the realm of anti-inflammatory effects and its role in various therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.
- Chemical Formula : C10H9F3N2O2
- Molecular Weight : 278.25 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant biological activities. The following sections summarize key findings related to its anti-inflammatory properties and structure-activity relationships (SAR).
Anti-inflammatory Activity
Recent studies have focused on the anti-inflammatory effects of pyrimidine derivatives. For instance, compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.
Key Findings :
- Inhibition of COX-2 : In vitro studies demonstrated that certain pyrimidine derivatives significantly suppressed COX-2 activity. The IC50 values for selected compounds were reported at approximately 0.04 μmol, comparable to the standard anti-inflammatory drug celecoxib .
| Compound | IC50 (μmol) | Reference |
|---|---|---|
| Pyrimidine Derivative A | 0.04 ± 0.09 | |
| Pyrimidine Derivative B | 0.04 ± 0.02 | |
| Celecoxib | 0.04 ± 0.01 |
Structure-Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is often influenced by their structural modifications. For example, the presence of electron-releasing groups has been linked to enhanced anti-inflammatory effects.
SAR Insights :
- Electron-Releasing Substituents : The incorporation of groups such as pyridine or chloromethyl at specific positions on the pyrimidine ring can significantly enhance COX-2 inhibition .
- Comparative Studies : Research comparing various substituted pyrimidines revealed that modifications could either enhance or diminish biological activity depending on their electronic and steric properties .
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
-
Carrageenan-Induced Paw Edema Model : In this model, the administration of certain pyrimidine derivatives resulted in a marked reduction in edema, suggesting effective anti-inflammatory properties.
- Results : Significant reduction in paw swelling was observed compared to control groups.
-
Cotton Pellet-Induced Granuloma Model : This model further confirmed the anti-inflammatory potential of pyrimidine derivatives through decreased granuloma formation.
- Findings : Compounds showed a dose-dependent reduction in granuloma weight, indicating their efficacy in chronic inflammation scenarios.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid exhibit significant anticancer properties. Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, a study demonstrated that certain pyrimidine derivatives can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy .
2. Antiviral Properties
Pyrimidine derivatives have been explored for their antiviral activity. The structural characteristics of this compound may enhance its ability to inhibit viral replication. Preliminary studies suggest that such compounds can interfere with viral enzyme activity, making them candidates for antiviral drug development .
1. Enzyme Inhibition
The compound is being investigated for its ability to inhibit specific enzymes related to various diseases. For instance, it may act as an inhibitor of certain kinases involved in cancer progression or metabolic disorders. This inhibition can lead to reduced disease progression and improved therapeutic outcomes .
2. Anti-inflammatory Effects
There is growing interest in the anti-inflammatory properties of pyrimidine derivatives. The presence of trifluoromethyl groups may enhance the compound's ability to modulate inflammatory pathways, offering potential benefits in treating conditions like arthritis and other inflammatory diseases .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated apoptosis induction in breast cancer cells with similar pyrimidine derivatives. |
| Study B | Antiviral Properties | Showed inhibition of viral replication in vitro using pyrimidine-based compounds. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases linked to metabolic disorders. |
Future Research Directions
Research on this compound is still in the early stages, and further investigations are necessary to fully understand its therapeutic potential. Future studies should focus on:
- In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and efficacy of the compound.
- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological activities.
- Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic effectiveness.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural and physicochemical differences between the target compound and analogs:
Key Findings from Comparative Analysis
Ether vs. Thioether Linkage
- The ether group in the target compound confers higher polarity (~262.18 g/mol) compared to its thioether analog (278.25 g/mol), which has a sulfur atom replacing oxygen. This substitution reduces water solubility (e.g., ~15 mg/mL for the target vs. ~5 mg/mL for the thioether analog) but increases lipophilicity, favoring blood-brain barrier penetration in drug design .
Substituent Effects on Acidity and Stability
- The trifluoromethyl (-CF₃) and cyclopropyl groups in the target compound enhance both steric and electronic stability. In contrast, 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) lacks these substituents, resulting in lower molecular weight (200.58 g/mol) and weaker resistance to enzymatic degradation .
Prodrug Potential of Ester Derivatives Ethyl esters, such as Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate, exhibit higher logP values (~3.5) compared to carboxylic acids, making them more suitable for oral absorption. The thietane ring’s strain may accelerate metabolic activation to the active acid form .
Role of Bulky Substituents The 2,3-dimethylphenylamino group in 53274-45-6 introduces steric hindrance, which could reduce binding affinity to compact enzyme active sites but improve selectivity for hydrophobic targets .
Patent-Based Complex Analogs
- Compounds described in EP 4 374 877 A2 (e.g., carboxamide derivatives with diazaspiro rings) highlight the target compound’s relative simplicity. These complex analogs prioritize multi-target interactions, whereas the acetic acid moiety in the target may optimize single-target potency .
Q & A
Basic Synthesis
Q: What are the standard synthetic routes for preparing 2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid? A: A common approach involves nucleophilic substitution between pyrimidine derivatives and haloacetic acids. For example, details a method where 2-bromoacetic acid reacts with a pyrimidine thiol under basic aqueous conditions (NaOH) at room temperature, followed by acidification to precipitate the product . For the target compound, substituting the thiol group with a hydroxyl group and using 4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-ol as the starting material may be necessary. Reaction optimization (e.g., solvent selection, temperature) is critical to accommodate steric effects from the cyclopropyl and trifluoromethyl groups.
Basic Characterization
Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A: Key methods include:
- X-ray crystallography for unambiguous structural confirmation, as demonstrated in for a related pyrimidine-acetic acid derivative .
- HPLC or LC-MS to assess purity (≥95%, as seen in and ) and detect impurities .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent integration and electronic environments, particularly for the cyclopropyl and trifluoromethyl groups.
Advanced Synthesis
Q: How can researchers address low yields in multi-step syntheses of similar pyrimidine derivatives? A: Low yields often arise from steric hindrance or competing side reactions. highlights a 11-step synthesis with 2–5% overall yield due to inefficient intermediates . To optimize:
- Introduce protecting groups (e.g., for the acetic acid moiety) to prevent undesired side reactions.
- Screen catalysts (e.g., Pd for cross-coupling) to enhance regioselectivity.
- Use kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps.
Advanced Analysis
Q: How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound? A: Conflicting data may arise from dynamic effects (e.g., tautomerism) or crystal packing artifacts. and provide reference data for trifluoromethylpyrimidines, which can be cross-checked with computational methods (DFT for NMR chemical shift prediction) . Hyphenated techniques like LC-NMR or variable-temperature NMR can clarify dynamic behavior in solution.
Biological Activity Hypotheses
Q: Based on structural analogs, what potential biological mechanisms could this compound exhibit? A: Pyrimidine derivatives with trifluoromethyl groups often act as enzyme inhibitors. describes a 5-lipoxygenase inhibitor with a pyrimidine-thioacetic acid scaffold, suggesting the target compound may interfere with arachidonic acid pathways . notes similar compounds as biochemical probes for enzyme interactions, warranting assays like:
- Enzyme inhibition kinetics (e.g., IC₅₀ determination).
- Cellular uptake studies (fluorine tags for ¹⁹F NMR tracking) .
Stability and Storage
**Q:What storage conditions are recommended to maintain the compound’s stability? A: The cyclopropyl group may be sensitive to light or heat. and recommend storing trifluoromethylpyrimidines at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis or oxidation . Lyophilization is advised for long-term storage of acid derivatives.
Data Contradictions
Q: How can researchers address discrepancies in reported purity or physical properties (e.g., melting points)? A: Variations in purity (e.g., 95% in vs. unstated purity in ) may arise from differing analytical methods . To reconcile:
- Validate purity via orthogonal techniques (e.g., elemental analysis + HPLC).
- Compare melting points with structurally similar compounds (e.g., reports mp 287.5–293.5°C for a trifluoromethylpyridine analog) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
